2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features both a piperidine ring and a thiazolidine ring
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione belongs, are known to interact with a wide range of biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Certain piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of piperidine derivatives with thiazolidine-1,1-dione precursors. One common method includes the cyclization of piperidine-4-carboxylic acid with thiazolidine-2-thione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-thione.
Thiazolidine derivatives: Compounds such as thiazolidine-2-thione and thiazolidine-4-carboxylic acid.
Uniqueness
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The combination of the piperidine and thiazolidine rings allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHWVCNZGTVNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688020-17-9 | |
Record name | 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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